6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole
CAS No.:
Cat. No.: VC18092146
Molecular Formula: C8H4BrF2IN2
Molecular Weight: 372.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrF2IN2 |
|---|---|
| Molecular Weight | 372.94 g/mol |
| IUPAC Name | 6-bromo-1-(difluoromethyl)-3-iodoindazole |
| Standard InChI | InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)14(8(10)11)13-7(5)12/h1-3,8H |
| Standard InChI Key | MNPWRIJOUNDOOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)N(N=C2I)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s structure is defined by a bicyclic indazole core with three distinct substituents (Table 1). Computational and experimental analyses confirm its planar aromatic system, with halogen atoms contributing to electronic polarization and hydrogen bonding potential .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrF₂IN₂ |
| Molecular Weight | 372.94 g/mol |
| IUPAC Name | 6-Bromo-1-(difluoromethyl)-3-iodoindazole |
| SMILES | C1=CC2=C(C=C1Br)N(N=C2I)C(F)F |
| InChI Key | MNPWRIJOUNDOOY-UHFFFAOYSA-N |
| CAS Number | 2680530-90-7 |
The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while iodine and bromine facilitate cross-coupling reactions for structural diversification .
Synthesis and Chemical Reactivity
Reactivity and Functionalization
The bromine and iodine atoms enable site-selective modifications:
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Suzuki-Miyaura Coupling: Iodine at position 3 participates in palladium-catalyzed couplings with boronic acids, enabling aryl/heteroaryl introductions .
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Buchwald-Hartwig Amination: Bromine at position 6 can be replaced with amines to enhance solubility or target affinity .
Biological Activities and Mechanisms
Anti-Proliferative Effects
In vitro studies highlight potent activity against breast (4T1) and melanoma (WM3629) cell lines, with IC₅₀ values ranging from 0.23–1.15 μM . Mechanistically, the compound inhibits fibroblast growth factor receptors (FGFR1/2) and disrupts mitochondrial membrane potential, triggering caspase-3-mediated apoptosis .
Table 2: Select Biological Data
Kinase Inhibition Profiling
The indazole scaffold binds to ATP pockets of kinases like FGFR1 (IC₅₀ = 2.9 nM) and Aurora kinases, impairing phosphorylation-dependent signaling . Substituents at positions 1 and 3 are critical for selectivity, as shown in molecular docking studies .
Applications in Drug Discovery
Lead Optimization
The compound serves as a precursor for FGFR and BRAF inhibitors. For example, coupling with 3,5-dimethoxyphenyl boronic acid yields analogs with 30-fold improved FGFR1 affinity (IC₅₀ = 30.2 nM) .
Radiopharmaceutical Development
Iodine-125/131-labeled derivatives are explored for targeted radiotherapy, leveraging the isotope’s decay properties .
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